molecular formula C14H18N4O2S2 B12269069 1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane

Cat. No.: B12269069
M. Wt: 338.5 g/mol
InChI Key: BTZNGMZJFIBVRX-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane is a complex organic compound that features a cyclopropanesulfonyl group, a thiazolopyridine moiety, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropanesulfonyl Group: This step might involve sulfonylation reactions using reagents like cyclopropanesulfonyl chloride.

    Construction of the Diazepane Ring: This can be done through ring-closing reactions, often involving amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This often involves:

    Catalyst Selection: Choosing efficient and cost-effective catalysts.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor signaling pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-piperazine
  • 1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-oxazepane

Uniqueness

1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-2-3-11)18-7-1-6-17(8-9-18)14-16-12-10-15-5-4-13(12)21-14/h4-5,10-11H,1-3,6-9H2

InChI Key

BTZNGMZJFIBVRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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